molecular formula C12H17IN2O B14772433 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

Katalognummer: B14772433
Molekulargewicht: 332.18 g/mol
InChI-Schlüssel: ZOQPZSICBPMYBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide is an organic compound with a complex structure that includes an amide group, an amino group, and an iodophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide typically involves multiple steps. One common method involves the reaction of 2-iodobenzylamine with ethyl acrylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may play a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-N-ethylpropanamide: Lacks the iodophenyl group, resulting in different chemical properties and reactivity.

    N-ethyl-N-[(2-iodophenyl)methyl]propanamide: Lacks the amino group, affecting its biological activity and applications.

Uniqueness

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide is unique due to the presence of both the amino and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Eigenschaften

Molekularformel

C12H17IN2O

Molekulargewicht

332.18 g/mol

IUPAC-Name

2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide

InChI

InChI=1S/C12H17IN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3

InChI-Schlüssel

ZOQPZSICBPMYBA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1I)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.